4-(1-Pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine, also known as V-0219, is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) []. This compound emerged from research efforts aiming to find orally active small-molecule alternatives to peptidic agonists of GLP-1R, which are already utilized in the treatment of type-2 diabetes and considered for obesity treatment due to their appetite-reducing effects []. V-0219 is specifically designed to enhance the activity of GLP-1R, potentially offering a more advantageous therapeutic approach for obesity-related diabetes due to its oral bioavailability and potentially reduced side effects [].
4-(1-Pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) []. This means that it binds to a site on the receptor different from the orthosteric binding site of GLP-1, enhancing the receptor's response to GLP-1 without directly activating it []. This enhanced activity translates into amplified downstream signaling and, ultimately, to augmented insulin secretion [].
The primary application of 4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine (V-0219) is in scientific research exploring its potential as a therapeutic agent for obesity-associated diabetes []. Studies have demonstrated its efficacy in animal models, showcasing its ability to:
These findings highlight the potential of V-0219 as a promising therapeutic approach for addressing the growing prevalence of obesity-associated diabetes [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8